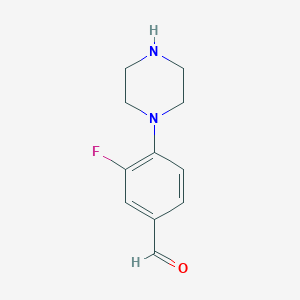
3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE is an organic compound with the molecular formula C11H13FN2O It is characterized by the presence of a fluorine atom at the third position and a piperazine ring at the fourth position of the benzaldehyde structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE typically involves the reaction of 3-fluorobenzaldehyde with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and optimized reaction conditions can further improve the quality and consistency of the final product .
化学反応の分析
Types of Reactions
3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for nucleophilic aromatic substitution include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products
Oxidation: 3-Fluoro-4-(1-piperazinyl)benzoic acid.
Reduction: 3-Fluoro-4-(1-piperazinyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes
作用機序
The mechanism of action of 3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the piperazine ring allows it to form stable complexes with these targets, thereby modulating their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
類似化合物との比較
Similar Compounds
- 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
- 4-(4-Benzyl-1-piperazinyl)benzaldehyde
- 3-Fluoro-4-(1-piperazino)benzaldehyde
Uniqueness
3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE is unique due to the specific positioning of the fluorine atom and the piperazine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and biochemical probes.
特性
分子式 |
C11H13FN2O |
|---|---|
分子量 |
208.23 g/mol |
IUPAC名 |
3-fluoro-4-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H13FN2O/c12-10-7-9(8-15)1-2-11(10)14-5-3-13-4-6-14/h1-2,7-8,13H,3-6H2 |
InChIキー |
WWTQPJFMGTYHTQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















